molecular formula C8H11ClO2 B1208035 Chlorodimedone CAS No. 7298-89-7

Chlorodimedone

Cat. No.: B1208035
CAS No.: 7298-89-7
M. Wt: 174.62 g/mol
InChI Key: VOBIHUAWDXUCPH-UHFFFAOYSA-N
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Description

Chlorodimedone (CDM) is an organic compound that has been used in laboratory experiments for decades. It is a colorless solid that has been used as a reagent in organic synthesis, as a reactant for the synthesis of various organic compounds, and as a catalyst for the production of certain organic compounds. CDM has also been studied for its potential therapeutic applications, as its mechanism of action has been well-defined.

Scientific Research Applications

Chloroquine in Antiviral Research

Recent studies have highlighted the potential benefit of chloroquine, a drug similar in structure and function to chlorodimedone, in the treatment of viral infections such as COVID-19. These insights are based on previous experiments with chloroquine in antiviral research, suggesting its potential applicability beyond its traditional use as an antimalarial drug (Touret & de Lamballerie, 2020).

Chloroquine in Cancer Therapies

Chloroquine has been studied for its potential role in cancer therapies. Its ability to sensitize cell-killing effects by ionizing radiation and chemotherapeutic agents in a cancer-specific manner has been highlighted. This property is primarily due to its lysosomotrophic nature, which seems crucial for increasing the efficacy and specificity of cancer treatments (Solomon & Lee, 2009).

Chloroquine as an Adjuvant in Anti-Cancer Chemotherapies

Chloroquine, in addition to its antimalarial and anti-rheumatoid applications, has been found to have direct effects on different types of malignancies. Its potential in potentiating chemotherapies has been recognized, particularly in its ability to inhibit mechanisms like the multidrug-resistance pump and autophagy that tumor cells may use to resist chemotherapies (Pascolo, 2016).

Chloroquine in Rheumatology and Cardiovascular Disorders

Beyond its antimalarial and potential anticancer applications, chloroquine and its analogues have also found use in treating rheumatological and cardiovascular disorders. The pleiotropic pharmacological actions of these drugs, including immunomodulation and anti-inflammatory properties, have led to their application in these fields (Shukla & Wagle Shukla, 2019).

Mechanism of Action

Target of Action

Chlorodimedone is a substrate for chloroperoxidase . Chloroperoxidase is an enzyme that catalyzes a wide variety of reactions, including the halogenation of organic compounds and the oxidation of various substrates.

Action Environment

The action of this compound, like that of many other compounds, can be influenced by various environmental factors. For instance, the activity of chloroperoxidase, with which this compound interacts, can be affected by factors such as pH and temperature . Therefore, these factors could potentially influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Chlorodimedone plays a significant role in biochemical reactions, particularly as a substrate for chloroperoxidase. Chloroperoxidase catalyzes the halogenation of organic substrates, including this compound, through the formation of hypohalite intermediates . The interaction between this compound and chloroperoxidase involves the oxidation of chloride ions to molecular chlorine, which subsequently reacts with this compound. This enzymatic halogenation is highly specific and efficient compared to non-enzymatic halogenation reactions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the activity of enzymes involved in oxidative stress responses. For example, it can modulate the activity of catalase and peroxidase enzymes, leading to changes in reactive oxygen species (ROS) levels within cells . These changes can impact cell function, including proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with chloroperoxidase, leading to the formation of hypohalite intermediates. These intermediates facilitate the halogenation of this compound, resulting in the incorporation of chlorine atoms into the compound . This process is highly specific and involves the formation of a transient enzyme-substrate complex. Additionally, this compound can influence gene expression by modulating the activity of transcription factors involved in oxidative stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, this compound can undergo degradation, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of modulating oxidative stress responses and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can enhance the activity of antioxidant enzymes, leading to reduced oxidative stress and improved cellular function . At high doses, this compound can exhibit toxic effects, including the inhibition of key metabolic enzymes and the induction of oxidative damage . These threshold effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative stress responses. It interacts with enzymes such as chloroperoxidase and catalase, influencing the production and detoxification of reactive oxygen species . This compound can also affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism, leading to changes in metabolite levels and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in specific cellular compartments . The transport and distribution of this compound can influence its biochemical activity and cellular effects, particularly in terms of modulating oxidative stress responses and enzyme activity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It is often localized in cellular compartments involved in oxidative stress responses, such as mitochondria and peroxisomes . The targeting of this compound to these compartments is facilitated by specific targeting signals and post-translational modifications. This subcellular localization is crucial for its role in modulating oxidative stress responses and enzyme activity.

Properties

IUPAC Name

2-chloro-5,5-dimethylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClO2/c1-8(2)3-5(10)7(9)6(11)4-8/h7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBIHUAWDXUCPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30223260
Record name Chlorodimedone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30223260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7298-89-7
Record name Chlorodimedone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007298897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorodimedone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30223260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Chlorodimedone in studying haloperoxidases?

A1: this compound (2-chloro-5,5-dimethyl-1,3-cyclohexanedione) serves as a model substrate for studying the activity of haloperoxidases, particularly chloroperoxidase (CPO). These enzymes catalyze the halogenation of organic compounds using halides and hydrogen peroxide. This compound's reactivity with CPO, as opposed to free chlorine, makes it a valuable tool for investigating the mechanism of direct chlorine transfer from the enzyme to the substrate .

Q2: How does the structure of this compound contribute to its use in studying halogenation reactions?

A2: this compound's structure allows researchers to differentiate between enzyme-mediated and free halogen-mediated reactions. Studies comparing the relative substrate specificities of this compound and other substrates in reactions with the CPO-H2O2-Cl system versus the hypochlorite-Cl system reveal that this compound exhibits a higher specificity for the CPO-H2O2-Cl system. This difference suggests that this compound predominantly undergoes halogenation through direct chlorine transfer from the enzyme rather than through a free oxidized halogen intermediate like hypochlorite .

Q3: Can you provide an example of how this compound is used to study novel enzymes?

A3: In a study focusing on the identification of novel haloperoxidases from marine environments, researchers used this compound to test the activity of newly discovered enzymes. They successfully demonstrated that E. coli cells expressing chimeric genes encoding for these novel haloperoxidases could effectively utilize potassium bromide (KBr) or potassium chloride (KCl) to halogenate this compound . This finding highlights the utility of this compound as a tool for characterizing the activity of potentially valuable biocatalysts.

Q4: Aside from haloperoxidase studies, is this compound used in other research areas?

A4: Yes, this compound is also utilized in synthetic organic chemistry. For example, it can be used as a starting material to synthesize 2-acylresorcinols, compounds with potential biological activity. This synthesis involves a two-step process: first, chlorination of a 2-acyl-1,3-cyclohexanedione derivative using either N-chlorosuccinimide (NCS) or molecular chlorine, followed by aromatization in a heated solution of hydrogen chloride in dimethylformamide. This method has been successfully employed to produce various 2-acylresorcinols, including 2-acetylresorcinol, 2-propionylresorcinol, and 2-isobutyrylresorcinol .

Q5: Are there alternative substrates to this compound for studying haloperoxidases?

A5: Yes, other substrates can be used to study haloperoxidases, and the choice often depends on the specific research question. Common alternatives include monothis compound, antipyrine, and barbituric acid. Researchers often compare the kinetic parameters and substrate specificities of different substrates to gain insights into the enzyme's mechanism and potential applications .

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